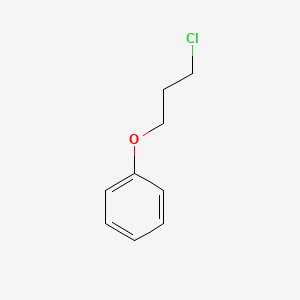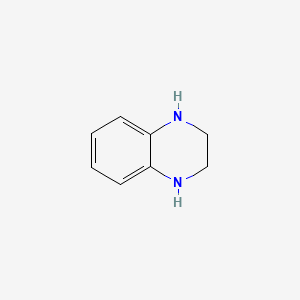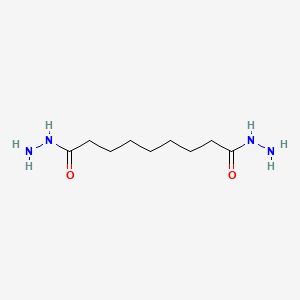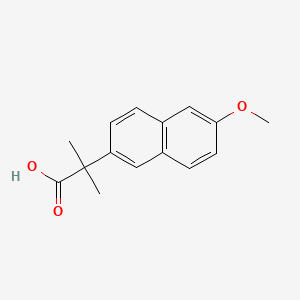
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid
Overview
Description
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid, also known as Naproxen impurity I, is a pharmaceutical impurity standard . It has an empirical formula of C13H12O3 and a molecular weight of 216.23 . It is a white to light yellow powder to crystal in physical state .
Synthesis Analysis
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid derivatives has been reported in several studies . For instance, one study reported the preparation of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide by a reaction between 2,2-diphenylethan-1-amine and naproxen . Another study reported the synthesis of a novel series of (6-methoxy-2-naphthyl) propanamide derivatives for their potential antibacterial activity .Physical And Chemical Properties Analysis
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a white to light yellow powder to crystal . It has an empirical formula of C13H12O3 and a molecular weight of 216.23 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Anti-Tumor Nur77 Modulators
This compound has been used in the synthesis of a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives . These derivatives have shown significant anti-tumor activity on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7, and HeLa . One of the compounds, 9h, exhibited potent anti-proliferative activity against several cancer cells .
Synthesis of Naproxen Derivatives
The compound has been used in the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . This newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
Organic Synthesis
The compound is known for its perplexing structure and offers potential in organic synthesis. It can be used as a starting material or intermediate in the synthesis of more complex molecules.
Synthesis of Propionic Acid Hydrazide Derivatives
The compound has been used in the synthesis of 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide . This compound was synthesized in high yield by the reaction of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one in PEG 400 .
Drug Development
Due to its diverse applications in scientific research, this compound offers potential in drug development. It can be used as a precursor or building block in the synthesis of new drugs.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The compound is part of the aryl propionic family of non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are commonly used worldwide. They can be either selective or non-selective cyclooxygenase (COX) inhibitors .
Safety and Hazards
The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .
Future Directions
Future research could focus on the development of novel anti-tumor compounds based on 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid . For instance, one study synthesized a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives and evaluated their potential anti-tumor effects .
Mechanism of Action
Target of Action
The primary target of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid, also known as Naproxen, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Naproxen acts by inhibiting both COX-1 and COX-2 enzymes . By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators .
Biochemical Pathways
The inhibition of COX enzymes by Naproxen affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. When naproxen inhibits these enzymes, the production of prostaglandins is reduced, leading to decreased inflammation and pain .
Result of Action
The primary result of Naproxen’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Naproxen decreases the inflammatory response, which in turn reduces pain and swelling .
Action Environment
The action of Naproxen can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow the absorption of the drug, potentially affecting its efficacy . Additionally, certain medical conditions, such as liver or kidney disease, can affect the metabolism and excretion of the drug, potentially leading to increased side effects .
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-15(2,14(16)17)12-6-4-11-9-13(18-3)7-5-10(11)8-12/h4-9H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSPYQQBEYOGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219384 | |
| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid | |
CAS RN |
69337-85-5 | |
| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069337855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




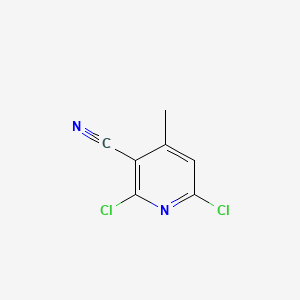
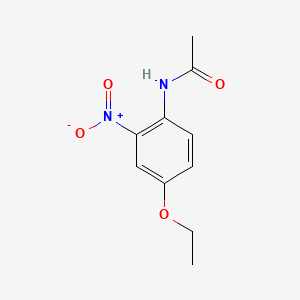
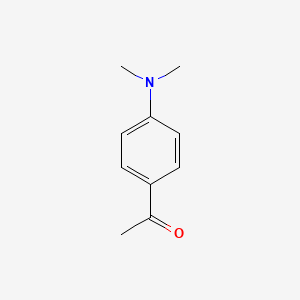
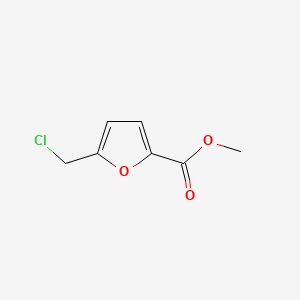


![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)


